Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate

Catalog No.
S13440255
CAS No.
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate

Product Name

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclopentyl]carbamate

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)

InChI Key

FDKXYQLCKKQFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound characterized by its unique structure, which includes a benzyl group and a cyclopentyl moiety with a hydroxymethyl substituent. The compound has the molecular formula C12H15NO3 and a molecular weight of approximately 221.25 g/mol. Its structure features a carbamate functional group, which is significant for its biological activity and potential pharmaceutical applications.

Typical of carbamates, including hydrolysis, transesterification, and reactions with nucleophiles. The carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives under acidic or basic conditions. Additionally, the hydroxymethyl group can participate in further reactions such as oxidation to form aldehydes or carboxylic acids.

The compound exhibits notable biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition can lead to potential therapeutic applications in cancer treatment. Studies have indicated that compounds similar to Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate may exhibit anti-proliferative effects on various cancer cell lines, suggesting its utility in oncology .

Several synthetic routes can be employed to produce Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate. One common method involves the reaction of a cyclopentanol derivative with benzyl isocyanate, followed by hydroxymethylation using formaldehyde or paraformaldehyde. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. Alternative methods may involve the use of protecting groups to facilitate selective functionalization of the hydroxymethyl group.

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate has potential applications in medicinal chemistry, particularly in drug development targeting CDK pathways. Its unique structural features may also allow for further modifications leading to derivatives with enhanced efficacy or selectivity against specific biological targets. Additionally, it may serve as a building block for more complex organic molecules in pharmaceutical research.

Interaction studies have shown that Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate can interact with various biological macromolecules, including proteins involved in cell cycle regulation. These interactions can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent.

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate shares structural similarities with several other compounds, which may exhibit comparable biological activities or chemical properties. Here are some similar compounds:

Compound NameStructural FeaturesSimilarity Score
tert-Butyl (3-(hydroxymethyl)phenyl)carbamateContains a hydroxymethyl phenyl group0.67
tert-Butyl (4-(hydroxymethyl)phenyl)carbamateSimilar phenolic structure but with different position0.67
N-Boc-2-(4-Aminophenyl)ethanolContains an amino group and ether functionality0.62
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamatePyridine ring with hydroxymethyl substitution0.61
tert-Butyl pyridin-3-ylcarbamatePyridine structure with carbamate functionality0.88

These compounds highlight the uniqueness of Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate through its cyclopentane structure combined with a hydroxymethyl group and benzyl substituent, setting it apart from more conventional aromatic or pyridine-based carbamates.

The exploration of these similar compounds provides insights into how structural variations influence biological activity and pharmacological properties, guiding further research and development efforts in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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